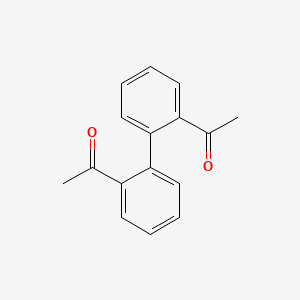

2,2'-Diacetylbiphenyl

Description

BenchChem offers high-quality 2,2'-Diacetylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Diacetylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-acetylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11(17)13-7-3-5-9-15(13)16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOAGYXOEAQXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393265 | |

| Record name | 1-[2-(2-acetylphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24017-95-6 | |

| Record name | 1-[2-(2-acetylphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2'-Diacetylbiphenyl chemical structure and properties

An In-Depth Technical Guide to 2,2'-Diacetylbiphenyl: Synthesis, Properties, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,2'-Diacetylbiphenyl, a unique member of the biphenyl class of organic compounds. Characterized by two acetyl groups positioned at the ortho positions of the biphenyl backbone, this molecule presents significant steric hindrance that dictates its chemical behavior and potential for atropisomerism. Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates.[1] While direct experimental data for 2,2'-Diacetylbiphenyl is limited in peer-reviewed literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile. We will explore its molecular structure, predicted physicochemical and spectroscopic properties, plausible synthetic routes with detailed protocols, and its potential applications as a scaffold in drug discovery and as a chemical building block. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific, sterically hindered ketone.

Molecular Identity and Structure

Chemical Structure

2,2'-Diacetylbiphenyl is an aromatic ketone consisting of a biphenyl core substituted with an acetyl group (–COCH₃) at the 2 and 2' positions.

Molecular Formula: C₁₆H₁₄O₂

Molecular Weight: 238.28 g/mol

IUPAC Name: 1,1'-([1,1'-biphenyl]-2,2'-diyl)bis(ethan-1-one)

CAS Number: 24017-95-6[2]

Stereochemistry and Atropisomerism

A defining feature of 2,2'-disubstituted biphenyls is the phenomenon of atropisomerism, where rotation around the C-C single bond between the two phenyl rings is severely restricted.[3] In 2,2'-Diacetylbiphenyl, the bulky acetyl groups in the ortho positions create a high energy barrier to rotation. This hindrance can allow for the isolation of stable, non-superimposable mirror-image conformers (enantiomers) at room temperature, making the molecule axially chiral. The equilibrium torsional angle in unsubstituted biphenyl is approximately 44.4°, but adding ortho substituents dramatically increases the rotational barrier.[3] This structural characteristic is of paramount importance in asymmetric synthesis, where atropisomeric ligands are used to create chiral environments for catalytic reactions.[4]

Physicochemical and Spectroscopic Properties

Direct experimental data for 2,2'-Diacetylbiphenyl is not widely published. The following properties are predicted based on its structure and data from the closely related isomer, 4,4'-Diacetylbiphenyl.[5][6][7]

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Source / Basis |

| Melting Point | 193-195 °C (for 4,4'-isomer) | [5][6] |

| Boiling Point | ~340-390 °C (estimated) | [6][7] |

| Appearance | White to light tan crystalline solid | [5][6] |

| Solubility | Soluble in chloroform; insoluble in water | [3][5] |

Predicted Spectroscopic Profile

The expected spectroscopic data for 2,2'-Diacetylbiphenyl can be reliably predicted from its functional groups and the known spectra of related compounds.

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern for the aromatic protons (8H) in the region of δ 7.0-8.0 ppm. A sharp singlet corresponding to the six protons of the two equivalent methyl groups (2 x -CH₃) would appear further upfield, likely around δ 2.5-2.7 ppm.

-

¹³C NMR: The spectrum would be characterized by a signal for the carbonyl carbon (-C=O) around δ 198-200 ppm. The methyl carbon (-CH₃) would appear around δ 26-30 ppm. The aromatic region would display multiple signals for the non-equivalent carbons of the biphenyl rings.

The IR spectrum provides a clear fingerprint for the key functional groups.[8]

-

~1680 cm⁻¹ (strong, sharp): This prominent band is characteristic of the C=O stretching vibration of an aryl ketone.

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

3000-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methyl groups.[8]

-

1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

-

Molecular Ion (M⁺): A strong molecular ion peak would be expected at m/z = 238.28.

-

Key Fragmentation: A characteristic fragmentation pattern would involve the loss of an acetyl group (CH₃CO•, 43 Da), leading to a significant peak at m/z = 195. Another common fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to give a peak at m/z = 223.

Synthesis and Reactivity

The synthesis of 2,2'-Diacetylbiphenyl presents a regioselectivity challenge. Standard methods like Friedel-Crafts acetylation of biphenyl would likely yield a mixture of isomers, with the para-substituted product (4,4'-Diacetylbiphenyl) often favored.[9] A more controlled and modern approach is necessary to achieve the desired ortho-substitution.

Proposed Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the selective formation of C-C bonds between aryl groups and is well-suited for constructing substituted biphenyls.[10][11] A plausible and high-yielding route involves the palladium-catalyzed coupling of an ortho-acetylated arylboronic acid with an ortho-acetylated aryl halide.

Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on established Suzuki-Miyaura coupling procedures.[11]

Objective: To synthesize 2,2'-Diacetylbiphenyl via palladium-catalyzed cross-coupling.

Materials:

-

2-Acetylphenylboronic acid (1.2 eq)

-

1-Bromo-2-acetylbenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-bromo-2-acetylbenzene, 2-acetylphenylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-bromo-2-acetylbenzene) is consumed.

-

Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,2'-Diacetylbiphenyl.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Chemical Reactivity

The two ketone functionalities are the primary sites of reactivity. 2,2'-Diacetylbiphenyl can undergo a variety of transformations common to aryl ketones:

-

Reduction: The acetyl groups can be reduced to secondary alcohols using reagents like sodium borohydride (NaBH₄) or to ethyl groups via Wolff-Kishner or Clemmensen reduction.

-

Oxidation: Oxidation, for instance using a haloform reaction, can convert the acetyl groups into carboxylic acids, yielding [1,1'-biphenyl]-2,2'-dicarboxylic acid.

-

Condensation Reactions: The α-protons of the acetyl groups are acidic and can participate in aldol-type condensation reactions. The carbonyls can also react with amines or hydrazines to form imines or hydrazones, respectively.[12]

Applications in Research and Drug Development

While direct applications of 2,2'-Diacetylbiphenyl are not extensively documented, its structure suggests significant potential based on the known utility of the biphenyl scaffold.[1]

Role as a Synthetic Intermediate

The true value of 2,2'-Diacetylbiphenyl lies in its potential as a versatile building block. The presence of two reactive ketone groups on a sterically hindered, chiral backbone makes it an attractive precursor for:

-

Chiral Ligands: The acetyl groups can be elaborated into more complex structures to synthesize novel, axially chiral ligands for asymmetric catalysis.

-

Heterocyclic Compounds: Intramolecular or intermolecular condensation reactions can be designed to construct complex heterocyclic systems, which are prevalent in pharmaceuticals.

-

Materials Science: Biphenyl derivatives are used in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1] The rigid, kinked structure of 2,2'-Diacetylbiphenyl could be exploited to create materials with unique photophysical properties.

Potential Biological Activity

Biphenyl derivatives are a "privileged scaffold" in drug discovery, known to possess a wide range of biological activities.[13]

-

Enzyme Inhibition: Many biphenyl-based molecules act as enzyme inhibitors. For example, derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[14]

-

Antimicrobial Agents: The biphenyl core is found in many compounds with antibacterial and antifungal properties.[13] Modifications of the acetyl groups could be explored to develop new classes of antibiotics against resistant bacterial strains.[13][15]

-

Antioxidant and Anti-inflammatory Activity: Biphenyls have been reported as promising free radical scavengers. The structure of 2,2'-Diacetylbiphenyl could serve as a starting point for developing novel antioxidant or anti-inflammatory agents.

Caption: Conceptual workflow from core scaffold to drug candidate.

Conclusion

2,2'-Diacetylbiphenyl is a structurally intriguing molecule defined by its sterically hindered ortho-acetyl groups, which imparts axial chirality and influences its reactivity. While specific experimental data remains sparse, its properties and behavior can be confidently predicted from established chemical principles and comparison with related isomers. Its true potential lies in its utility as a synthetic intermediate for creating complex chiral ligands, novel heterocyclic systems, and advanced materials. Furthermore, as a member of the privileged biphenyl class, it represents a promising scaffold for the development of new therapeutic agents. Further research to experimentally validate its synthesis, properties, and biological activity is warranted and could unlock significant opportunities in both chemistry and medicine.

References

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. howeipharm.com [howeipharm.com]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Diacetylbiphenyl price,buy 4,4'-Diacetylbiphenyl - chemicalbook [chemicalbook.com]

- 6. 4,4'-Diacetylbiphenyl CAS#: 787-69-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. minio.scielo.br [minio.scielo.br]

- 12. Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchr.org [jchr.org]

Technical Guide: Solubility Profiling and Purification Strategies for 2,2'-Diacetylbiphenyl

Topic: Solubility of 2,2'-Diacetylbiphenyl in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2,2'-Diacetylbiphenyl (CAS: 787-69-9) is a pivotal intermediate in organic synthesis, primarily derived from the ozonolysis of phenanthrene or via direct metallation-acylation protocols. Its unique ortho-substituted biphenyl structure introduces significant steric strain, resulting in a twisted conformation that influences its crystal lattice energy and solvation thermodynamics.

Accurate solubility data for this compound is critical for two primary workflows:

-

Purification: Optimizing recrystallization yields using solvent/antisolvent systems (e.g., Ethyl Acetate/Hexane).

-

Reaction Engineering: Selecting media for subsequent transformations, such as condensation reactions to form phenanthrene derivatives or heterocyclic scaffolds.

This guide provides a comprehensive physicochemical profile, a thermodynamic framework for solubility modeling, and a validated experimental protocol for determining precise solubility curves using laser monitoring techniques.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 2,2'-diacetylbiphenyl is governed by the competition between its lipophilic biphenyl core and the polar acetyl groups .

-

Twisted Geometry: The steric repulsion between the two acetyl groups at the 2,2' positions forces the phenyl rings out of planarity. This reduces

- -

Dipole Moment: The carbonyl oxygens act as hydrogen bond acceptors, making the compound soluble in protic solvents like ethanol, provided the temperature is elevated to overcome lattice energy.

Qualitative Solubility Matrix

Based on synthesis workup protocols and structural analogs, the solubility profile is categorized as follows:

| Solvent Class | Specific Solvents | Solubility Behavior | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High (Ambient T) | Reaction medium (e.g., Ozonolysis) |

| Esters | Ethyl Acetate | Moderate (High T dependence) | Primary recrystallization solvent |

| Alcohols | Ethanol, Methanol | Moderate (High T dependence) | Co-solvent for crystallization |

| Alkanes | Hexane, Heptane | Low (Antisolvent) | Inducing precipitation |

| Aqueous | Water | Insoluble | Washing inorganic salts |

Process Insight: A common purification strategy involves dissolving the crude solid in minimal hot Ethyl Acetate , followed by the dropwise addition of Hexane until turbidity is observed, leveraging the steep solubility gradient.

Thermodynamic Modeling Framework

For researchers generating precise solubility data, fitting experimental points to thermodynamic models is essential for interpolation and process scale-up.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Excellent for non-ideal solutions where the enthalpy of solution varies with temperature.

van't Hoff Analysis

To determine the thermodynamic driving forces, plot

-

Interpretation: A positive

indicates an endothermic dissolution (typical for 2,2'-diacetylbiphenyl), implying solubility increases with temperature.

Experimental Protocol: Laser Monitoring Method

Objective: Determine the precise solubility curve of 2,2'-diacetylbiphenyl in organic solvents. Methodology: Dynamic Laser Monitoring (Synthetic Method). This method is superior to the static "shake-flask" method due to speed and automation potential.

Equipment Setup

-

Reactor: Jacketed glass vessel (50 mL) with magnetic stirring.[1]

-

Temperature Control: Programmable circulating water bath (

K). -

Detection: Laser transmissometer (650 nm) or turbidity probe.

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of 2,2'-diacetylbiphenyl into the vessel. -

Solvent Addition: Add a known mass (

) of solvent. -

Heating Phase: Heat the mixture at a rate of 2 K/min while stirring (300 rpm).

-

Dissolution Point: Record the temperature (

) where the laser transmission intensity maximizes (indicating complete dissolution of solid particles). -

Cooling Phase: Slowly cool the solution. Record the temperature (

) where transmission drops (nucleation). -

Iteration: Add more solvent to the same vessel to dilute the mixture and repeat steps 3–5 to obtain the next data point on the curve.

Self-Validating Check: The hysteresis between

andrepresents the Metastable Zone Width (MSZW). A narrow MSZW indicates rapid crystallization kinetics, crucial for particle size control.

Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for purifying 2,2'-diacetylbiphenyl, integrating solvent selection with thermodynamic principles.

Figure 1: Purification workflow for 2,2'-diacetylbiphenyl emphasizing the temperature-dependent solubility switch and antisolvent intervention.

References

-

Bailey, P. S. (1956).[2] The Ozonolysis of Phenanthrene. Journal of the American Chemical Society. Link

- Grounding: Establishes the synthesis route and isolation of 2,2'-diacetylbiphenyl (often referred to as the dialdehyde or diacetyl derivative depending on workup) and its solubility in chloroform/methanol systems.

-

Kmentová, I., & Toma, Š. (2002). Synthesis of Tricarbonyl(diacetylarene)chromium Complexes. Collection of Czechoslovak Chemical Communications. Link

- Grounding: Provides specific recrystallization protocols (Hexane-Ethyl Acetate) and physical data (MP 109-110 °C for complexes, 89-90 °C for ligand).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

- Grounding: The foundational text for the Modified Apelblat Equ

-

Zhu, M., et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. 3[4][5]

- Grounding: Validates the laser monitoring experimental protocol described in Section 4.

Sources

A Technical Guide to the Synthesis of Phenanthrene: Historical Perspectives and a Hypothetical Exploration of a Biphenyl Precursor

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with its characteristic angular three-ring structure, is a cornerstone of organic chemistry.[1] Its rigid framework is a key constituent in a vast array of natural products, including steroids and alkaloids, and serves as a foundational scaffold in the development of novel therapeutics and advanced materials.[1] A comprehensive understanding of the synthetic routes to phenanthrene and its derivatives is therefore of paramount importance to the scientific community.

This technical guide provides an in-depth exploration of the historical and contemporary methods for the synthesis of phenanthrene. While established methods have dominated the landscape of phenanthrene synthesis for over a century, this guide also delves into a hypothetical, yet mechanistically plausible, pathway commencing from 2,2'-diacetylbiphenyl. This exploration serves to illustrate the fundamental principles of intramolecular cyclization and to stimulate innovative approaches in the synthesis of complex aromatic systems.

I. Historical Overview of Phenanthrene Synthesis: The Foundational Pillars

The quest to construct the phenanthrene nucleus has led to the development of several elegant and enduring synthetic strategies. These methods, born out of the ingenuity of early 20th-century chemists, remain fundamental to the field of organic synthesis.

The Haworth Synthesis

One of the earliest and most well-known methods is the Haworth synthesis , which builds the phenanthrene ring system in a stepwise fashion.[2][3] This multi-step sequence typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride.[3] The resulting keto acid undergoes a series of reductions and an intramolecular cyclization to furnish the tetracyclic framework, which is then aromatized to yield the phenanthrene product.[2]

Experimental Workflow: Haworth Synthesis of Phenanthrene

Caption: Workflow of the Haworth synthesis of phenanthrene.

The Bardhan-Sengupta Phenanthrene Synthesis

Another classic approach is the Bardhan-Sengupta synthesis , which offers a more convergent strategy.[4] This method involves the construction of a key intermediate that already contains the pre-formed biphenyl linkage. The final ring is then closed through an intramolecular cyclization, typically promoted by a strong acid, followed by dehydrogenation to afford the aromatic phenanthrene core.[4]

II. The Pschorr Cyclization: A Pathway from Biphenyl Precursors

The Pschorr cyclization represents a powerful method for the synthesis of phenanthrenes and other polycyclic aromatic compounds through an intramolecular radical cyclization. This reaction typically involves the diazotization of an appropriately substituted 2-aminobiphenyl derivative, followed by a copper-catalyzed cyclization that expels nitrogen gas. While not a direct route from 2,2'-diacetylbiphenyl, this reaction highlights the utility of biphenyl precursors in constructing the phenanthrene skeleton.

III. A Hypothetical Pathway: Phenanthrene Synthesis from 2,2'-Diacetylbiphenyl

While a direct, historically documented synthesis of phenanthrene from 2,2'-diacetylbiphenyl is not prominent in the chemical literature, we can postulate a plausible synthetic route based on fundamental principles of organic chemistry. This exploration serves as a valuable exercise in retrosynthetic analysis and reaction design.

The central challenge in transforming 2,2'-diacetylbiphenyl to phenanthrene lies in forming the C9-C10 bond and subsequent aromatization. A hypothetical two-step process can be envisioned:

-

Reductive Coupling and Cyclization: The two acetyl groups could undergo an intramolecular reductive coupling reaction. This could potentially be achieved using a low-valent titanium reagent, such as that generated from TiCl4 and a reducing agent like zinc (a McMurry-type reaction). This would form a five-membered ring fused to the biphenyl system.

-

Rearrangement and Aromatization: The resulting intermediate would likely not be phenanthrene itself but a precursor that would require subsequent rearrangement and aromatization to yield the final product.

Hypothetical Reaction Mechanism: 2,2'-Diacetylbiphenyl to Phenanthrene

Caption: A hypothetical pathway from 2,2'-diacetylbiphenyl to phenanthrene.

It is crucial to emphasize that this proposed pathway is speculative and would require significant experimental validation to determine its feasibility and optimize reaction conditions.

IV. Modern Synthetic Approaches

Contemporary methods for phenanthrene synthesis often leverage the power of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, allow for the efficient construction of the necessary biphenyl precursors.[5] Furthermore, modern variations of intramolecular cyclizations, including photochemical and gold-catalyzed reactions, have expanded the synthetic chemist's toolkit for accessing complex phenanthrene derivatives.[6][7]

V. Comparative Analysis of Phenanthrene Synthesis Methods

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Haworth Synthesis | Stepwise annulation starting from naphthalene.[2] | Well-established, reliable for certain substitution patterns. | Multi-step, can have moderate overall yields. |

| Bardhan-Sengupta Synthesis | Convergent approach with pre-formed biphenyl linkage.[4] | Good for controlling regiochemistry. | Can require specific starting materials. |

| Pschorr Cyclization | Intramolecular radical cyclization of a 2-aminobiphenyl derivative. | Powerful for forming the C4-C5 bond. | Requires diazotization, can have side reactions. |

| Hypothetical 2,2'-Diacetylbiphenyl Route | Postulated intramolecular reductive coupling. | Potentially a convergent approach. | Hypothetical, requires experimental validation. |

VI. Conclusion

The synthesis of phenanthrene has a rich history, with foundational methods like the Haworth and Bardhan-Sengupta syntheses providing the bedrock for our understanding of polycyclic aromatic hydrocarbon chemistry. While a direct historical route from 2,2'-diacetylbiphenyl is not well-documented, the hypothetical exploration of such a pathway underscores the enduring value of applying fundamental organic chemistry principles to devise new synthetic strategies. As the demand for novel phenanthrene-based compounds in medicine and materials science continues to grow, the development of innovative and efficient synthetic methodologies will remain a critical area of research.

VII. References

-

Bardhan, J. C.; Sengupta, S. C. J. Chem. Soc.1932 , 2520-2522.

-

Fieser, L. F.; Johnson, W. S. J. Am. Chem. Soc.1939 , 61 (1), 168–171.

-

Gyan Sanchay. PHENANTHRENE Method of Preparations 1. Haworth synthesis. Available at: [Link].

-

Alonso, F.; Beletskaya, I. P.; Yus, M. Chem. Rev.2004 , 104 (6), 3079–3159.

-

Haworth, R. D. J. Chem. Soc.1932 , 1125-1133.

-

Pharmacareerinsider. Method of preparation of Phenanthrene. Available at: [Link].

-

Pschorr, R. Ber. Dtsch. Chem. Ges.1896 , 29 (1), 496–501.

-

Organic Syntheses. 9,10-dihydrophenanthrene. Available at: [Link].

-

ResearchGate. Synthesis of phenanthrene derivatives by intramolecular cyclization. Available at: [Link].

-

Organic Chemistry Frontiers. Photocatalytic synthesis of 10-phenanthrenols via intramolecular cycloaromatization under oxidant-free conditions. Available at: [Link].

-

PubMed. Flexible synthesis of phenanthrenes by a PtCl(2)-catalyzed cycloisomerization reaction. Available at: [Link].

-

PMC. Intramolecular Diels–Alder Reaction of a Biphenyl Group in a Strained meta-Quaterphenylene Acetylene. Available at: [Link].

-

Engineered Science Publisher. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Available at: [Link].

-

Mmol.info. Phenanthrene synthesis. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. Method of preparation of Phenanthrene - Pharmacareerinsider [pharmacareerinsider.com]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 5. espublisher.com [espublisher.com]

- 6. d-nb.info [d-nb.info]

- 7. Photocatalytic synthesis of 10-phenanthrenols via intramolecular cycloaromatization under oxidant-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Atropisomerism in 2,2'-Diacetylbiphenyl Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of atropisomerism in 2,2'-diacetylbiphenyl derivatives, a class of molecules with significant potential in medicinal chemistry and materials science. Atropisomerism, a form of axial chirality arising from restricted rotation about a single bond, can lead to stable, isolable enantiomers with distinct biological activities and chiroptical properties.[1][2][3] This document elucidates the structural and energetic factors governing the rotational stability of these derivatives. It further details both computational and experimental methodologies for the characterization and resolution of their atropisomeric forms, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Phenomenon of Atropisomerism in Biphenyl Systems

Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a σ bond, giving rise to non-superimposable stereoisomers known as atropisomers.[4] Unlike traditional point chirality centered at an atom, atropisomerism manifests as axial chirality along the bond axis.[2][5] In substituted biphenyl compounds, the rotation around the central C-C single bond can be sterically hindered by bulky substituents at the ortho positions, leading to stable and isolable enantiomers.[6][7]

The stability of these atropisomers is determined by the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance and allow for interconversion between the enantiomeric forms.[6] A sufficiently high energy barrier, typically considered to be greater than 20-22 kcal/mol at a given temperature, allows for the separation and isolation of the individual atropisomers.[4][8] The unique three-dimensional structures of atropisomers can lead to significantly different interactions with biological targets, making the study of atropisomerism crucial in drug discovery and development.[1][3]

The Case of 2,2'-Diacetylbiphenyl Derivatives: Structural Basis for Atropisomeric Potential

The presence of acetyl groups at the 2 and 2' positions of a biphenyl scaffold introduces significant steric bulk, which is a primary prerequisite for atropisomerism. The rotation around the central C1-C1' bond forces these ortho substituents to pass by each other, leading to a high-energy planar transition state.

The key structural features contributing to the atropisomeric potential of 2,2'-diacetylbiphenyl derivatives are:

-

Steric Hindrance: The acetyl groups (-COCH₃) at the ortho positions create a significant steric clash, which restricts free rotation around the biphenyl axis.

-

Buttressing Effects: Additional substituents on the biphenyl rings, particularly at the 3,3', 6, and 6' positions, can further increase the rotational barrier through steric interactions with the ortho acetyl groups.

-

Electronic Effects: While steric hindrance is the dominant factor, electronic interactions between the substituents can also influence the rotational barrier, albeit to a lesser extent.

The interplay of these factors determines the magnitude of the rotational energy barrier and, consequently, the configurational stability of the atropisomers.

Computational Analysis of Rotational Barriers

Computational chemistry provides a powerful tool for predicting and quantifying the rotational energy barriers in biphenyl derivatives before embarking on synthetic and experimental work.[5][9] Density Functional Theory (DFT) has emerged as a reliable method for these calculations.[10]

Workflow for Computational Prediction

A typical computational workflow to determine the rotational barrier involves a torsional scan, where the dihedral angle of the central C-C bond is systematically varied, and the energy of the molecule is calculated at each step.

Caption: Computational workflow for determining the rotational energy barrier.

Recommended Computational Protocol

Principle: This protocol outlines the steps for calculating the rotational energy barrier (ΔG‡) of a 2,2'-diacetylbiphenyl derivative using Density Functional Theory (DFT). The barrier is determined by finding the energy difference between the ground state (twisted) and the transition state (planar) conformations.

Example Protocol: DFT Calculation of Rotational Barrier

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the 2,2'-diacetylbiphenyl derivative using a molecular modeling software.

-

Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

-

-

Ground State Geometry Optimization:

-

Perform a full geometry optimization of the molecule using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[11] This will yield the lowest energy (ground state) conformation.

-

-

Torsional Potential Energy Scan:

-

Perform a relaxed potential energy surface scan by systematically varying the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in 10° increments). At each step, the dihedral angle is fixed while all other geometric parameters are allowed to relax.

-

-

Transition State Optimization:

-

Identify the structure corresponding to the highest energy point on the potential energy scan (the planar transition state).

-

Perform a transition state optimization starting from this structure to precisely locate the transition state geometry.

-

Confirm the nature of the transition state by performing a frequency calculation; a true transition state will have exactly one imaginary frequency corresponding to the rotation around the biphenyl bond.

-

-

Energy Calculation and Barrier Determination:

-

Calculate the single-point energies of both the optimized ground state and transition state structures using a higher-level basis set for greater accuracy.

-

The rotational energy barrier (ΔE‡) is the difference in electronic energy between the transition state and the ground state.

-

To obtain the Gibbs free energy of activation (ΔG‡), thermal corrections from the frequency calculations should be included.

-

Table 1: Representative Calculated Rotational Barriers for Biphenyl Derivatives

| Compound | Ortho-Substituents | Calculated ΔG‡ (kcal/mol) | Reference |

| Biphenyl | -H, -H | ~2 | [12] |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~18 | [13] |

| 2,2'-Diiodobiphenyl | -I, -I | ~21 | [10] |

| 6,6'-Dinitro-2,2'-diphenic acid | -NO₂, -COOH | >30 | [14] |

Experimental Investigation of Atropisomerism

Experimental techniques are essential to confirm the presence of stable atropisomers and to quantify their rotational barriers and chiroptical properties.[15][16]

Synthesis of 2,2'-Diacetylbiphenyl Derivatives

The synthesis of 2,2'-diacetylbiphenyl derivatives can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and effective method.

Example Protocol: Synthesis via Suzuki-Miyaura Coupling

Principle: This reaction couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base to form a C-C bond.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-acetylphenylboronic acid (1.2 equivalents), 1-bromo-2-acetylbenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-diacetylbiphenyl.

Chiral Resolution of Atropisomers

If the rotational barrier is sufficiently high, the racemic mixture of atropisomers can be separated into individual enantiomers using chiral chromatography.

Caption: Workflow for the chiral resolution of atropisomers by HPLC.

Example Protocol: Chiral HPLC Resolution

Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

-

Method Development: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.) and mobile phase compositions (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the enantiomers.

-

Semi-Preparative Separation: Once optimal conditions are found on an analytical scale, scale up the separation to a semi-preparative or preparative column to isolate larger quantities of each enantiomer.

-

Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomeric peak. Analyze the purity of the collected fractions by analytical chiral HPLC to ensure high enantiomeric excess (ee).

Determination of Rotational Barrier by Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for measuring the rates of conformational exchange, including the interconversion of atropisomers.[8][17][18]

Principle: As the temperature of a sample of interconverting atropisomers is raised, the rate of rotation increases. In the NMR spectrum, this is observed as a broadening of the signals corresponding to the exchanging nuclei, followed by their coalescence into a single averaged signal at higher temperatures. By analyzing the line shape of the signals at different temperatures, the rate constant for interconversion and the activation energy barrier (ΔG‡) can be determined.[19][20]

Example Protocol: DNMR Analysis

-

Sample Preparation: Prepare a solution of the 2,2'-diacetylbiphenyl derivative in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or tetrachloroethane-d₂).

-

Low-Temperature Spectrum: Record the ¹H NMR spectrum at a low temperature where the interconversion is slow on the NMR timescale. At this temperature, distinct signals for each atropisomer should be observable.

-

Variable-Temperature NMR: Gradually increase the temperature of the sample in the NMR spectrometer and record a series of spectra at different temperatures, paying close attention to the coalescence of the signals of interest.

-

Data Analysis: Determine the coalescence temperature (Tc) and use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡). More accurate values can be obtained by performing a full line-shape analysis of the spectra at multiple temperatures using specialized software.

Conclusion and Future Directions

The study of atropisomerism in 2,2'-diacetylbiphenyl derivatives offers a rich area for scientific exploration with direct applications in drug discovery and materials science.[1][4] The interplay of computational prediction and experimental validation provides a robust framework for understanding and harnessing the unique properties of these axially chiral molecules. Future research may focus on the design of novel derivatives with tailored rotational barriers, the development of more efficient asymmetric synthetic routes, and the exploration of their applications as chiral ligands, catalysts, and pharmacologically active agents.

References

- Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery.

- LaPlante, S. R., Edwards, P. J., Fader, L. D., Jakalian, A., & Hucke, O. (2011). Revealing Atropisomer Axial Chirality in Drug Discovery. ChemMedChem, 6(3), 505-513.

- Cozzi, F. (2020). Atropisomerism: A Key Feature in Modern Organic Chemistry. Chirality, 32(1), 1-3.

- Kumar, A., & Wencel-Delord, J. (2019). Atroposelective Synthesis of Biaryls. Chemical Society Reviews, 48(21), 5347-5381.

- Christie, G. H., & Kenner, J. (1922). The molecular configurations of polynuclear aromatic compounds. Part I. The resolution of 6: 6'-dinitro-2: 2'-diphenic acid into its optically active components. Journal of the Chemical Society, Transactions, 121, 614-620.

- Glöckner, A., & Grimme, S. (2011). Calculation of rotational barriers in substituted biphenyls: A benchmark study.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Sandtorv, A. H. (2017). A DFT study on the rotational barrier of 2,2'-disubstituted 1,1'-biphenyls. Computational and Theoretical Chemistry, 1109, 43-49.

- Oki, M. (1983). Recent advances in atropisomerism. Topics in Stereochemistry, 14, 1-81.

- Wolf, C. (2007).

- Gasparrini, F., Lunazzi, L., & Mazzanti, A. (2001). Dynamic NMR study of atropisomerism in N-aryl-2, 5-dimethylpyrroles. The Journal of organic chemistry, 66(18), 6064-6070.

- Wzorek, A., & Raczynska, E. D. (2016). Experimental and theoretical studies on atropisomerism in N-substituted 2-phenylacetamides. Journal of Molecular Structure, 1123, 216-224.

- Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.

- Casarini, D., Lunazzi, L., & Mazzanti, A. (1997). Conformational Studies by Dynamic Nuclear Magnetic Resonance. 59.1 Stereodynamics of Conformational Enantiomers in the Atropisomers of Hindered Naphthylcarbinols. The Journal of Organic Chemistry, 62(11), 3647-3653.

- van Duin, A. C. T., Hollanders, B., Smits, R. J. A., Baas, J. M. A., van de Graaf, B., Koopmans, M. P., ... & de Leeuw, J. W. (1996). Molecular mechanics calculation of the rotational barriers of 2, 2', 6-trialkylbiphenyls to explain their GC-elution behaviour. Organic Geochemistry, 26(1-2), 123-127.

- Kaiser, R. I., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 11(41), 11275-11284.

- Buevich, A. V. (2016). Atropisomerization within a cyclic compound.

- BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. BenchChem.

- Chen, G. H., et al. (2019).

- Lunazzi, L., et al. (1998). Conformational Studies by Dynamic NMR. 64.1 Stereomutations of Atropisomers and of Conformational Enantiomers in Ethers of Hindered Naphthylcarbinols. The Journal of Organic Chemistry, 63(21), 7434-7441.

- Koopmans, M. P., et al. (1996). NOTE Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviour. Organic Geochemistry, 26(1-2), 123-127.

- Kaiser, R. I., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 11(41), 11275-11284.

- Bagno, A., et al. (2014). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 12(3), 476-483.

- Buevich, A. V. (2016). Atropisomerization within a cyclic compound.

- Casarini, D., et al. (1998). Conformational Studies by Dynamic NMR. 64.1 Stereomutations of Atropisomers and of Conformational Enantiomers in Ethers of Hindered Naphthylcarbinols. The Journal of Organic Chemistry, 63(21), 7434-7441.

- Wencewicz, T. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Journal of Medicinal Chemistry, 65(18), 12345-12359.

- van der Vight, L., et al. (2025). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics.

- Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.

- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.

- Slideshare. (n.d.).

- Jain, S., et al. (2023). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. ChemistrySelect, 8(31), e202301548.

- Gryko, D. T., & Sniechowska, J. (2015). The DFT study on racemisation of atropisomeric biaryls. Molecular Crystals and Liquid Crystals, 613(1), 145-152.

- Hussain, Z., et al. (2012). Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3179.

- YouTube. (2024, October 3). ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond.

- Li, Y. T., et al. (2011). Biphenyl-2,2′-diyl diacetate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3329.

- Meyers, A. I., & Gabel, R. A. (1988). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 66, 88.

- Wikipedia. (n.d.). 2,2'-Biphenol. Wikipedia.

- El-Faham, A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 12(10), 6066-6101.

Sources

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atropisomers | Rowan [rowansci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 8. Atropisomer - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. comporgchem.com [comporgchem.com]

- 12. comporgchem.com [comporgchem.com]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]

- 15. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of intramolecular dynamic processes in enantiomeric diaryl atropisomers and related derivatives by 2H NMR spectroscopy in polypeptide liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unibas.it [iris.unibas.it]

- 19. Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,2'-Diacetylbiphenyl as a Precursor for Helical Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in the stereoselective synthesis of advanced organic materials due to the phenomenon of atropisomerism, where restricted rotation around the C-C single bond connecting the two phenyl rings gives rise to stable, non-interconvertible enantiomers.[1] This guide provides an in-depth exploration of 2,2'-diacetylbiphenyl, a versatile and highly valuable precursor for the synthesis of complex helical and axially chiral compounds. We will delve into the fundamental principles of atropisomerism, detail the synthesis and characterization of 2,2'-diacetylbiphenyl, and present a comprehensive overview of its transformation into sophisticated helical structures. This document is intended to serve as a practical and authoritative resource for researchers engaged in asymmetric synthesis, medicinal chemistry, and materials science.

The Foundation: Atropisomerism and Helical Chirality in Biphenyls

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[2][3] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] While most chiral molecules possess a stereogenic center (typically a carbon atom bonded to four different groups), a fascinating form of chirality, known as axial chirality, arises from hindered rotation around a single bond.[5]

In substituted biphenyls, the free rotation around the central C-C bond can be restricted by the presence of bulky ortho-substituents.[5] If the energy barrier to rotation is sufficiently high, the two non-planar conformations (atropisomers) can be isolated as stable enantiomers.[5] This phenomenon is termed atropisomerism. The stability of these atropisomers is crucial for their application, with a rotational barrier of ≥105 kJ·mol−1 generally required for their use at ambient or biological temperatures.[5]

The 2,2'-disubstituted biphenyl system is a classic example of a scaffold capable of exhibiting atropisomerism.[6] The inherent twist or dihedral angle between the two phenyl rings is a key structural feature.[1] For instance, the dihedral angle in biphenyl-2,2'-diyl diacetate is 58.32 (3)°, and in 2,2'-[biphenyl-2,2'-diylbis(oxy)]diacetic acid monohydrate, it is 60.8 (3)°.[7][8] This inherent non-planarity is the basis for the helical chirality that can be established in molecules derived from these precursors.

The Precursor: Synthesis and Characterization of 2,2'-Diacetylbiphenyl

The strategic placement of acetyl groups at the 2 and 2' positions of the biphenyl core makes 2,2'-diacetylbiphenyl an ideal starting material for constructing more complex, rigidified helical structures.

Synthetic Approaches

Several synthetic routes can be envisioned for the preparation of 2,2'-diacetylbiphenyl, primarily relying on established cross-coupling methodologies. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction.[9]

Illustrative Synthetic Pathway:

Caption: Suzuki-Miyaura cross-coupling for 2,2'-diacetylbiphenyl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoacetophenone (1.0 eq), 2-acetylphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2,2'-diacetylbiphenyl.

Other established methods for biphenyl synthesis, such as the Ullmann reaction or Negishi coupling, could also be adapted for this purpose.[9]

Spectroscopic Characterization

The structural confirmation of 2,2'-diacetylbiphenyl relies on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A characteristic singlet for the methyl protons of the acetyl groups around 2.5 ppm. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups around 200 ppm. Aromatic carbon signals in the range of 120-140 ppm. A signal for the methyl carbons around 25-30 ppm. |

| FT-IR | A strong absorption band for the C=O stretching vibration of the ketone at approximately 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₆H₁₄O₂. |

Transformation into Helical Compounds: Key Strategies

The two acetyl groups in 2,2'-diacetylbiphenyl are strategically positioned to undergo intramolecular reactions, leading to the formation of rigid, helical structures.

Intramolecular Aldol Condensation

A classic and powerful method for forming new carbon-carbon bonds and cyclic systems is the aldol reaction. In the case of 2,2'-diacetylbiphenyl, an intramolecular aldol condensation can be induced to form a seven-membered ring, which imparts a significant helical twist to the molecule.

Reaction Pathway:

Caption: Pathway for helical enone synthesis via aldol condensation.

Experimental Protocol: Intramolecular Aldol Condensation

-

Enolate Formation: Dissolve 2,2'-diacetylbiphenyl (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the enolate.

-

Intramolecular Cyclization: Allow the reaction mixture to slowly warm to room temperature to facilitate the intramolecular nucleophilic attack of the enolate on the other carbonyl group.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Work-up and Dehydration: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting aldol adduct can be dehydrated by treatment with a mild acid (e.g., p-toluenesulfonic acid) or by heating to yield the helical enone.

-

Purification: Purify the final product by column chromatography.

Reductive Coupling Reactions (e.g., McMurry Reaction)

Reductive coupling of the two carbonyl groups in 2,2'-diacetylbiphenyl can lead to the formation of a seven-membered ring containing a double bond, resulting in a helical diene. The McMurry reaction, which utilizes a low-valent titanium species, is a prominent example of such a transformation.

Workflow for Helical Diene Synthesis:

Caption: Workflow for McMurry reductive coupling.

Asymmetric Synthesis and Resolution

The synthesis of enantiomerically pure helical compounds is of paramount importance, particularly in drug development.[10] This can be achieved through two primary strategies:

-

Asymmetric Catalysis: Employing a chiral catalyst during the cyclization step can favor the formation of one enantiomer over the other. For example, a chiral base in the aldol condensation or a chiral ligand in a metal-catalyzed cyclization.

-

Chiral Resolution: Synthesizing the racemic mixture of the helical compound and then separating the enantiomers. This can be accomplished by:

-

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the resolving agent.

-

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to directly separate the enantiomers.

-

The choice of strategy depends on the specific target molecule and the availability of suitable chiral catalysts or resolving agents.

Applications in Drug Discovery and Materials Science

The rigid, well-defined three-dimensional structures of helical compounds derived from 2,2'-diacetylbiphenyl make them attractive scaffolds for various applications.

-

Drug Development: The unique spatial arrangement of functional groups in a helical molecule can lead to high-affinity and selective interactions with biological targets such as enzymes and receptors.[10] The conformational stability of these atropisomeric compounds is a significant advantage in designing drugs with predictable pharmacokinetics and pharmacodynamics.[2][11]

-

Asymmetric Catalysis: Chiral helical molecules can serve as ligands for metal catalysts, inducing enantioselectivity in a wide range of chemical transformations.[12]

-

Materials Science: The inherent chirality and rigid structure of these compounds make them suitable for the development of advanced materials with unique optical and electronic properties, such as chiral liquid crystals and polymers.[3]

Conclusion

2,2'-diacetylbiphenyl is a powerful and versatile precursor for the synthesis of a diverse array of helical and axially chiral compounds. Its strategic design allows for the application of well-established intramolecular cyclization reactions to construct rigid, three-dimensional structures with controlled helicity. The ability to access these complex molecules in an enantiomerically pure form opens up exciting avenues for the development of novel therapeutics, catalysts, and advanced materials. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the potential of this remarkable building block.

References

- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted deriv

- Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. PMC - NIH. (2019).

- Emerging Applications of Chiral Switching in Drug Discovery and Development. JOCPR. (2024).

- Wang, C. H., et al. (2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Tetrahedron Letters, 51(48), 6213-6215.

- Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. MDPI. (2023).

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023).

- New class of chiral molecules offers strong stability for drug development.

- The Significance of Chirality in Drug Design and Development.

- Biphenyl-2,2′-diyl diacet

- Chirality Perspective in Drug Design and Development.

- [Biphenyl-2,2′-diylbis(oxy)

- Development of diverse adjustable axially chiral biphenyl ligands and c

Sources

- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality [mdpi.com]

- 6. researchwith.stevens.edu [researchwith.stevens.edu]

- 7. Biphenyl-2,2′-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Intramolecular McMurry Coupling of 2,2'-Diacetylbiphenyl for the Synthesis of 9,10-Dimethylphenanthrene

Abstract: This document provides a comprehensive guide to the intramolecular McMurry coupling of 2,2'-diacetylbiphenyl, yielding 9,10-dimethylphenanthrene. The McMurry reaction is a powerful method in organic synthesis for the reductive coupling of aldehydes or ketones to form alkenes, mediated by low-valent titanium.[1][2] This protocol details the preparation of the active low-valent titanium reagent from titanium(III) chloride and a reducing agent, followed by the intramolecular cyclization of the diketone substrate. We will explore the mechanistic underpinnings, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for reaction success. This method is particularly valuable for creating sterically hindered and cyclic alkenes that are challenging to synthesize via other methods.[3][4]

Introduction and Scientific Rationale

The McMurry reaction, first reported by John E. McMurry, facilitates the deoxygenative dimerization of carbonyl compounds.[2] The process is driven by the high oxophilicity of the low-valent titanium species, which are typically generated in situ by reducing a titanium halide salt (e.g., TiCl₃ or TiCl₄) with a potent reducing agent like zinc-copper couple, lithium aluminum hydride (LiAlH₄), or alkali metals.[1][5]

The reaction proceeds via two main stages:

-

Pinacol Coupling: A single-electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radicals, which then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[1][6]

-

Deoxygenation: At elevated temperatures, this pinacolate intermediate undergoes deoxygenation, where the titanium abstracts the oxygen atoms to form stable titanium oxides, resulting in the formation of a new carbon-carbon double bond.[1][6]

Intramolecular variants of this reaction are exceptionally useful for the synthesis of cyclic and macrocyclic systems.[3][5] In the case of 2,2'-diacetylbiphenyl, the two ketone functionalities are positioned ideally for an intramolecular cyclization, leading to the formation of the rigid, planar phenanthrene core structure, a motif found in various natural products and functional materials.[7]

Experimental Workflow Overview

The entire process must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the quenching of the highly reactive low-valent titanium species by oxygen or moisture.

Caption: Workflow for the intramolecular McMurry coupling.

Detailed Experimental Protocol

3.1. Materials and Reagents

This protocol is designed for a ~1 mmol scale reaction. Adjust quantities as needed.

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |

| Titanium(III) Chloride | TiCl₃ | 154.23 | 4.0 | 617 mg | Highly hygroscopic. Store and handle in a glovebox. |

| Zinc Powder | Zn | 65.38 | 8.0 | 523 mg | <325 mesh. Must be activated prior to use. |

| 2,2'-Diacetylbiphenyl | C₁₆H₁₄O₂ | 238.28 | 1.0 | 238 mg | Ensure it is completely dry. |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | ~75 mL | Anhydrous, inhibitor-free. Distill from Na/benzophenone. |

| 2 M Hydrochloric Acid | HCl | - | - | ~20 mL | For quenching and work-up. |

| Saturated NaCl (Brine) | NaCl | - | - | ~30 mL | For work-up. |

| Dichloromethane (DCM) | CH₂Cl₂ | - | - | ~50 mL | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | - | - | - | For drying organic layer. |

| Silica Gel | SiO₂ | - | - | - | For column chromatography (230-400 mesh). |

3.2. Apparatus

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stir bar, and a dropping funnel or syringe pump inlet.

-

Schlenk line or glovebox for maintaining an inert atmosphere.

-

Heating mantle with a stirrer.

-

Standard glassware for work-up and purification.

3.3. Step-by-Step Procedure

Part A: Preparation of the Low-Valent Titanium (LVT) Reagent

-

Inert Atmosphere: Assemble the three-neck flask and condenser. Flame-dry the entire apparatus under vacuum and backfill with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

-

Zinc Activation (Optional but Recommended): In a separate flask, wash the zinc powder with 2 M HCl for 2-3 minutes, then decant. Wash with deionized water (3x), ethanol (2x), and diethyl ether (2x). Dry thoroughly under high vacuum. This removes passivating oxide layers.

-

Combine Reagents: To the reaction flask, add the activated zinc powder (523 mg) and titanium(III) chloride (617 mg) under a strong flow of argon. Causality: This order prevents the highly hygroscopic TiCl₃ from prolonged exposure to any trace atmospheric moisture.

-

Add Solvent: Add 50 mL of anhydrous THF to the flask via cannula or syringe. The mixture will turn from violet/purple to a dark black slurry.

-

Generate Active Species: Heat the black slurry to reflux with vigorous stirring. Maintain reflux for 2-3 hours. The formation of the active low-valent titanium species, often denoted as [Ti], is critical for the reaction's success.[8][9] This is a heterogeneous reaction, so a fine black suspension is expected.[5]

Part B: Intramolecular Coupling Reaction

-

Prepare Substrate Solution: While the LVT reagent is generating, dissolve 2,2'-diacetylbiphenyl (238 mg) in 25 mL of anhydrous THF in a separate dry flask.

-

Substrate Addition: After the 2-3 hour reflux period for the LVT, cool the black slurry to room temperature. Add the substrate solution dropwise to the vigorously stirred LVT slurry over 1-2 hours using a syringe pump or dropping funnel. Causality: Slow addition is crucial for intramolecular reactions to favor cyclization over intermolecular polymerization. High dilution conditions promote the desired ring formation.

-

Reaction: Once the addition is complete, heat the reaction mixture back to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 8-16 hours.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of 2 M HCl dropwise to neutralize the reactive titanium species. Stir for 30 minutes.

-

Filtration: Filter the mixture through a pad of Celite® to remove the black titanium oxides. Wash the filter cake with dichloromethane (DCM, ~20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid/oil is purified by flash column chromatography on silica gel. A non-polar eluent system, such as pure hexane or a hexane/DCM gradient, is typically effective for isolating the non-polar hydrocarbon product, 9,10-dimethylphenanthrene.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a white crystalline solid.

Troubleshooting and Key Considerations

-

Low Yield: The most common cause of failure is the deactivation of the LVT reagent. Ensure all glassware is scrupulously dry and the inert atmosphere is maintained. The quality and activation of the reducing agent (zinc) are paramount.

-

Formation of Pinacol Byproduct: If the reaction is not heated to a sufficiently high temperature or for a long enough duration, the pinacol intermediate may be isolated.[5] If this occurs, the intermediate can be resubjected to the LVT reagent under reflux to drive the deoxygenation.

-

Intermolecular Polymerization: If the substrate is added too quickly, intermolecular coupling can compete with the desired intramolecular reaction, leading to oligomeric or polymeric side products. Adhering to high-dilution principles is key.

References

-

Wikipedia. (2023). McMurry reaction. Retrieved from [Link]

-

Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885-15909. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). McMurry Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). McMurry Reaction. Retrieved from [Link]

-

Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances. Published on May 26, 2022. Retrieved from [Link]

-

Chatterjee, A., et al. (1996). Influence of External Ligands and Auxiliaries on the Reactivity of Low-Valent Titanium in McMurry Reaction: Selectivity and Mechanistic Profile. Journal of the American Chemical Society. Retrieved from [Link]

-

Takeda, T., & Tsubouchi, A. (2014). The McMurry Coupling and Related Reactions. Organic Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9,10-dihydrophenanthrene. Retrieved from [Link]

-

Ephritikhine, M. (2006). Insights into the General and Efficient Cross McMurry Reactions between Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

Takeda, T., & Tsubouchi, A. (2008). Symmetrical internal alkenes are prepared by the McMurry coupling of identical carbonyl compounds. Science of Synthesis. Retrieved from [Link]

-

Wang, J., et al. (2021). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

Sources

- 1. McMurry reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. organicreactions.org [organicreactions.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. McMurry Reaction [organic-chemistry.org]

- 7. espublisher.com [espublisher.com]

- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

acid-catalyzed aldol condensation of 2,2'-diacetylbiphenyl

Subject: Application Note: High-Efficiency Synthesis of Dibenzo[a,c]cycloheptene Derivatives via Acid-Catalyzed Intramolecular Aldol Condensation

Part 1: Core Directive & Executive Summary

Objective: This Application Note details the protocol for the acid-catalyzed intramolecular aldol condensation of 2,2'-diacetylbiphenyl . Unlike standard intermolecular aldol reactions, this transformation exploits the geometric proximity of the 2,2'-substituents on the biphenyl core to construct a seven-membered ring , yielding 6-methyl-dibenzo[a,c]cyclohepten-5-one .

Significance: The resulting dibenzo[a,c]cycloheptene framework is a privileged scaffold in materials science (as a core for non-planar polycyclic aromatic hydrocarbons used in OLEDs) and in medicinal chemistry (as a pharmacophore for colchicine site inhibitors). This protocol offers a robust, scalable alternative to metal-catalyzed couplings, utilizing classic acid catalysis to drive structural complexity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The "Why" and "How"

The reaction proceeds via a Type I Intramolecular Aldol Condensation . The success of this transformation relies on the "proximity effect" enforced by the biphenyl bond, which reduces the entropic penalty of forming a seven-membered ring.

The Pathway:

-

Activation: The carbonyl oxygen is protonated by the acid catalyst (

), increasing electrophilicity.[1] -

Enolization: Acid-catalyzed enolization of one acetyl group generates the nucleophilic enol species.

-

Cyclization (The Critical Step): The enol attacks the protonated carbonyl of the distal acetyl group. According to Baldwin’s Rules, this is a 7-enol-exo-trig cyclization, which is geometrically favored in this atropisomeric system.

-

Dehydration: The resulting

-hydroxy ketone undergoes acid-mediated elimination of water (E1 or E2 mechanism) to form the conjugated enone. This step is thermodynamically driven by the formation of the extended

Diagram 1: Reaction Mechanism Pathway

Caption: Mechanistic flow from activation to the final conjugated enone product.

Critical Experimental Parameters

-

Catalyst Selection (p-Toluenesulfonic Acid - pTSA):

-

Why: pTSA is preferred over mineral acids (like

) because it is a solid, non-oxidizing organic acid that is soluble in non-polar solvents (toluene/benzene). This allows for homogeneous catalysis in the organic phase. -

Self-Validating Check: If the reaction turns black/tarry, the acid concentration is too high, leading to polymerization. pTSA provides a "softer" protonation source.

-

-

Solvent System (Toluene & Dean-Stark):

-

Causality: The dehydration step is reversible. To drive the reaction to completion (Le Chatelier’s principle), water must be physically removed.[1] Toluene forms an azeotrope with water (bp 85°C), which is efficiently trapped using a Dean-Stark apparatus.

-

-

Temperature Control:

-

Reflux temperature of toluene (110°C) provides sufficient thermal energy to overcome the activation barrier for the 7-membered ring formation without inducing thermal rearrangement to fluorene derivatives (a common side reaction at higher temperatures or stronger acidity).

-

Part 3: Experimental Protocol & Visualization

Detailed Workflow

Materials:

-

2,2'-Diacetylbiphenyl (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.1 equiv)

-

Toluene (anhydrous, 10 mL per gram of substrate)

-

Saturated

solution -

Brine[2]

Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis of dibenzo[a,c]cycloheptenone.

Step-by-Step Procedure

-

Reaction Assembly:

-

Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge the flask with 2,2'-diacetylbiphenyl (e.g., 5.0 g, 21 mmol).

-

Add Toluene (50 mL).

-

Add pTSA·H2O (0.4 g, 2.1 mmol, 10 mol%).

-

-

Reflux & Dehydration:

-

Heat the mixture to vigorous reflux. Ensure the toluene condenses rapidly into the trap.

-

Observation: As the reaction proceeds, water will separate into the bottom of the Dean-Stark trap.

-

Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1). The starting material (

) should disappear, replaced by a lower polarity UV-active spot (Enone product).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing Saturated